(E)-3-(4-(苯并[d][1,3]二氧戊环-5-基甲基)哌嗪-1-基)-2-氰基-N-苯基丙烯酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-3-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-2-cyano-N-phenylacrylamide is a useful research compound. Its molecular formula is C22H22N4O3 and its molecular weight is 390.443. The purity is usually 95%.
BenchChem offers high-quality (E)-3-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-2-cyano-N-phenylacrylamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-3-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-2-cyano-N-phenylacrylamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
- 该化合物已被研究用于其在有机太阳能电池 (OSC) 中的潜在应用。 研究人员设计了具有苯并[1,2-d:4,5-d′]双噻唑核心作为受体部分和苯并[1,2-b:4,5-b′]二噻吩作为供体部分的宽带隙 D-A 型共轭共聚物 。这些共聚物与受体表现出互补吸收,使其适用于高效的无富勒烯 OSC。基于这种结构的化合物 BBTA 实现了 11.08% 的功率转换效率 (PCE),能量损失低至 0.50 eV。
- 在有机发光二极管 (OLED) 领域,TADF 发射器起着至关重要的作用。化合物 BzITz 被设计为供体-π-受体型 TADF 发射器。 它利用 5H-苯并[d]苯并[4,5]咪唑并[1,2-a]咪唑作为融合的刚性电子供体,以及苯腈合并的三嗪单元作为电子受体 。像 BzITz 这样的 TADF 发射器通过收集单重态和三重态激子来提高 OLED 的效率。
- 已经开发了无金属催化的分子间串联迈克尔加成/环化反应,用于合成苯并[4,5]咪唑并[1,2-a]吡啶。该化合物是由α-溴肉桂醛和 2-取代苯并咪唑形成的。 该反应由简单的无机碱促进,产率中等至良好,并且具有良好的官能团相容性 。
有机太阳能电池 (OSC) 和光伏
热活化延迟荧光 (TADF) 发射器
苯并[4,5]咪唑并[1,2-a]吡啶的合成
生物活性
(E)-3-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-2-cyano-N-phenylacrylamide is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its synthesis, biological mechanisms, and pharmacological effects based on diverse research findings.
- Molecular Formula : C19H20N4O3
- Molecular Weight : 344.39 g/mol
- IUPAC Name : (E)-3-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-2-cyano-N-phenylacrylamide
1. Anti-inflammatory Effects
Research indicates that compounds similar to (E)-3-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-2-cyano-N-phenylacrylamide exhibit significant anti-inflammatory properties. In vitro studies have shown that these compounds can inhibit the production of pro-inflammatory cytokines such as IL-1β and TNFα in macrophage cell lines. For instance, a related compound demonstrated a reduction in the production of these cytokines when tested in J774 murine macrophage cells at concentrations up to 100 μM without causing cytotoxicity .
The anti-inflammatory activity is thought to be mediated through the inhibition of the NF-κB signaling pathway, which is crucial in the expression of various inflammatory mediators. The suppression of this pathway leads to decreased expression of adhesion molecules and cytokines, thereby reducing leukocyte migration to inflamed tissues .
3. In Vivo Studies
In vivo studies have further validated the anti-inflammatory effects of related compounds. For example, a study reported that a phenylacrylamide derivative significantly reduced paw edema in animal models when administered at doses comparable to standard anti-inflammatory drugs like dexamethasone . The compound's ability to inhibit leukocyte migration was also noted, with a suppression rate exceeding that of traditional treatments.
4. Cytotoxicity and Safety Profile
The safety profile of (E)-3-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-2-cyano-N-phenylacrylamide appears favorable, as it exhibited no cytotoxic effects on cell viability up to concentrations of 100 μM in preliminary studies . This suggests potential for therapeutic applications without significant adverse effects on cellular health.
Data Table: Summary of Biological Activities
Case Study 1: In Vitro Evaluation
A study published in Pharmaceutical Research evaluated the anti-inflammatory potential of phenylacrylamide derivatives similar to (E)-3-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-2-cyano-N-phenylacrylamide. The compound was tested against LPS-induced inflammation in macrophages, showing a marked decrease in nitrite production and inflammatory cytokines compared to control groups .
Case Study 2: In Vivo Efficacy
In another study focusing on animal models, the compound demonstrated significant efficacy in reducing paw edema induced by complete Freund's adjuvant (CFA). The results indicated that treatment with the compound led to comparable results with established anti-inflammatory agents, suggesting its potential as a therapeutic candidate for inflammatory diseases .
属性
IUPAC Name |
(E)-3-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-cyano-N-phenylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O3/c23-13-18(22(27)24-19-4-2-1-3-5-19)15-26-10-8-25(9-11-26)14-17-6-7-20-21(12-17)29-16-28-20/h1-7,12,15H,8-11,14,16H2,(H,24,27)/b18-15+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUFXYOPIFYBPLH-OBGWFSINSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C=C(C#N)C(=O)NC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1CC2=CC3=C(C=C2)OCO3)/C=C(\C#N)/C(=O)NC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。